3-Ethynyl-2-methylcyclopent-2-en-1-one

Catalog No.
S16035556
CAS No.
121590-82-7
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethynyl-2-methylcyclopent-2-en-1-one

CAS Number

121590-82-7

Product Name

3-Ethynyl-2-methylcyclopent-2-en-1-one

IUPAC Name

3-ethynyl-2-methylcyclopent-2-en-1-one

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-3-7-4-5-8(9)6(7)2/h1H,4-5H2,2H3

InChI Key

KUQNFYLRUYOEDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)C#C

3-Ethynyl-2-methylcyclopent-2-en-1-one is an organic compound characterized by its unique cyclopentenone structure, which includes an ethynyl group and a methyl group. Its molecular formula is C8H10OC_8H_{10}O, and it features a cyclic five-membered ring with a conjugated double bond and a ketone functional group. The presence of the ethynyl substituent enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Electrophilic Addition: The triple bond in the ethynyl group can participate in electrophilic addition reactions, allowing for the introduction of various nucleophiles.
  • Cycloaddition Reactions: The compound can engage in cycloaddition reactions, particularly with dienes, leading to the formation of larger cyclic structures.
  • Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to alcohols, depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide, while lithium aluminum hydride and sodium borohydride are typical reducing agents .

The synthesis of 3-Ethynyl-2-methylcyclopent-2-en-1-one can be achieved through several methods:

  • Alkyne Synthesis: Starting from 2-methylcyclopent-2-enone, an alkyne can be introduced via a Sonogashira coupling reaction using an appropriate ethynyl reagent.
  • Cyclization Reactions: Another approach involves the cyclization of suitable precursors that contain both ethynyl and carbonyl functionalities under acidic or basic conditions.
  • Functional Group Transformations: Existing cyclopentenones can be modified through functional group transformations, such as alkylation or acylation, to yield the desired compound .

3-Ethynyl-2-methylcyclopent-2-en-1-one serves as an important building block in organic synthesis. Its applications include:

  • Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceuticals due to its ability to undergo further functionalization.
  • Material Science: This compound may also find applications in developing polymers or materials with specific properties due to its reactive nature.

Interaction studies involving 3-Ethynyl-2-methylcyclopent-2-en-1-one focus on its reactivity with biological targets. Preliminary studies suggest that it may modulate pathways related to inflammation and microbial growth. Understanding these interactions can help elucidate its potential therapeutic effects and guide further research into its biological mechanisms .

Several compounds share structural similarities with 3-Ethynyl-2-methylcyclopent-2-en-1-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Methylcyclopent-2-enoneLacks the ethynyl group; contains only a methyl groupSimpler structure; less reactive
3-Alkynylcyclopent-2-enoneContains different alkynyl groupsVaries in reactivity based on alkynyl substituents
2-Methylcyclopent-2-enoneNo ethynyl substituent; only has a methyl groupParent compound without additional functionality
3-EthynylcyclopenteneEthynyl group present but lacks the ketone functionalityDifferent functional properties due to lack of carbonyl

Uniqueness: The presence of both the ethynyl and methyl groups in 3-Ethynyl-2-methylcyclopent-2-en-1-one provides distinct chemical properties and reactivity compared to its analogs, making it particularly valuable in synthetic chemistry and potential biological applications .

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 g/mol

Monoisotopic Mass

120.057514874 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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